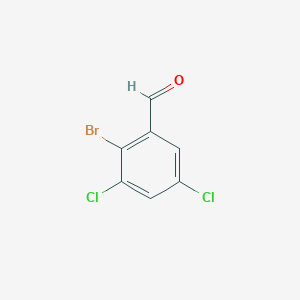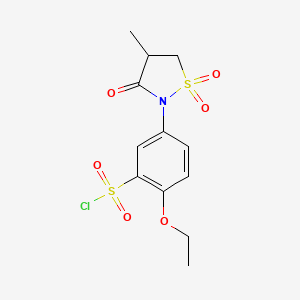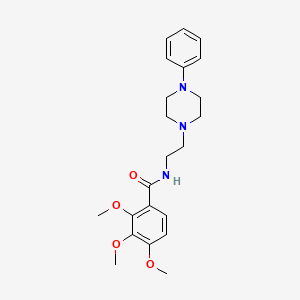
2-Bromo-3,5-dichlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It has an average mass of 253.908 Da and a monoisotopic mass of 251.874420 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, two chlorine atoms, and an aldehyde group . The exact positions of these substituents can be inferred from the name of the compound: the bromine atom is on the second carbon of the ring, while the chlorine atoms are on the third and fifth carbons, and the aldehyde group is attached to the carbon opposite to the bromine atom.Physical And Chemical Properties Analysis
This compound has a molecular refractivity of 50.5±0.3 cm³ . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Structural Characterization
2-Bromo-3,5-dichlorobenzaldehyde is utilized in the synthesis and structural characterization of various chemical compounds. For instance, it serves as an intermediate in the preparation of heteroditopic ligands for binding metal salts. This involves the one-pot bromo- and chloro-methylation of salicylaldehydes, offering a convenient method to attach functional arms for applications in organic and coordination chemistry (Wang et al., 2006). Additionally, this compound participates in the synthesis of specific compounds like (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide, showcasing the ability to form stable molecular structures with specific configurations (Guo-Biao Cao, 2009).
Biological Applications
The compound's derivatives demonstrate significant biological activities. For example, the halogenation of salicylaldehyde, a related compound, impacts the antiproliferative activities of certain Ru(II) polypyridyl complexes. These complexes, including derivatives of this compound, exhibit enhanced cytotoxicity and potential for inducing apoptosis and cell cycle arrest in cancer cells (Taghizadeh Shool et al., 2022).
Chemical Reactions and Catalysis
This compound is involved in various chemical reactions, serving as a pivotal reagent. It's used in tandem cyclocondensation-Knoevenagel–Michael reactions, indicating its versatility in synthetic organic chemistry (Khazaei et al., 2014). Also, its derivatives are employed in selective amination processes catalyzed by palladium complexes, highlighting its role in facilitating complex organic transformations (Ji et al., 2003).
Safety and Hazards
The safety information for 2-Bromo-3,5-dichlorobenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
2-bromo-3,5-dichlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIXEEGWEVEHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide](/img/structure/B2862703.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2862711.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2862713.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2862716.png)
![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)

![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)
